2,3-Diaminobenzamide hydrochloride
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Overview
Description
2,3-Diaminobenzamide hydrochloride is an organic compound with the molecular formula C7H9N3O.2(HCl). It is a derivative of benzamide, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diaminobenzamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminobenzamide with hydrochloric acid to form the dihydrochloride salt . Another method includes the condensation of 2,3-diaminobenzamide with various aldehydes under visible light irradiation at ambient temperature in the presence of a catalyst such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in an appropriate solvent, followed by crystallization and purification .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminobenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as 2,3-diaminophenazine.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents for reduction reactions, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include 2,3-diaminophenazine and other substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Diaminobenzamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-diaminobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase-1, a key enzyme involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminophenazine: A closely related compound that shares similar chemical properties and applications.
2,3-Diaminobenzamide: The parent compound without the hydrochloride salt, used in similar synthetic applications.
Uniqueness
2,3-Diaminobenzamide hydrochloride is unique due to its enhanced solubility in water compared to its parent compound, making it more suitable for certain biochemical and industrial applications .
Properties
IUPAC Name |
2,3-diaminobenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H2,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATIDBRDNZJLHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266993-72-0, 912445-34-2 |
Source
|
Record name | 2,3-Diaminobenzamide dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266993-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2,3-diamino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912445-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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